molecular formula C7H3BrClNO3 B2386868 5-Bromo-4-chloro-2-nitrobenzaldehyde CAS No. 202808-22-8

5-Bromo-4-chloro-2-nitrobenzaldehyde

Cat. No.: B2386868
CAS No.: 202808-22-8
M. Wt: 264.46
InChI Key: JYXKLHDTWONABR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrClNO3 and a molecular weight of 264.46 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H and its InChIKey is JYXKLHDTWONABR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a melting point of 80-82°C . It has a topological polar surface area of 62.9 Ų and a complexity of 220 .

Scientific Research Applications

Synthesis and Characterization

The compound 5-Bromo-4-chloro-2-nitrobenzaldehyde has been utilized in various synthesis and characterization studies. For instance, it served as a precursor in the green synthesis of a Schiff base compound, identified for its potential urease inhibitory activity, which is significant in medicine and agriculture. This Schiff base was synthesized through a solvent-free mechanochemical green grinding method, highlighting an environmentally friendly approach to chemical synthesis (Zulfiqar et al., 2020).

Chemical Synthesis and Bioactivity

In bioactivity research, this compound played a role in synthesizing novel non-peptide CCR5 antagonists. These antagonists were derived from a series of chemical reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. The synthesized compounds exhibited certain bioactivities, showing the compound's utility in developing biologically active agents (Cheng De-ju, 2015).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Properties

IUPAC Name

5-bromo-4-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKLHDTWONABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of sulphuric acid (40 ml) and sodium nitrate (2.66 g, 31.3 mM) at 0°-5° C. was added 3-bromo-4-chlorobenzaldehyde (6.25 g, 28.5 mM). The resulting mixture was stirred at room temperature for 7 h and then diluted with ice water (300 ml). The precipitated solids were filtered, washed with water and dried to give a powder. Recrystallization of this material from the mixture of isopropanol and water (2:1) provided the title 2-nitrobenzaldehyde 1f (3.6 g, 51.5%) as a light yellow powder, m.p. 81°-82° C.
Quantity
6.25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
51.5%

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